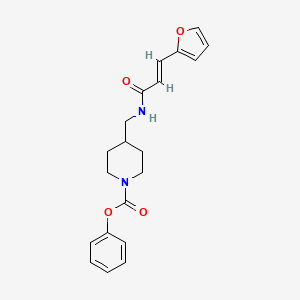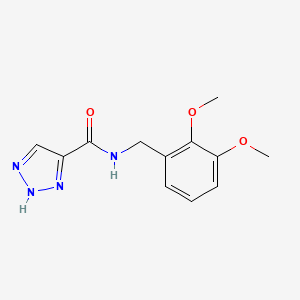
N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound characterized by its unique structure, which includes a triazole ring and a dimethoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Preparation of 1H-1,2,3-triazole-5-carboxamide: This can be achieved through the cyclization of hydrazine with a suitable carboxylic acid derivative.
Benzyl Protection: The triazole ring is then protected by reacting with 2,3-dimethoxybenzyl chloride under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The dimethoxybenzyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced to form a triazolamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation Products: 2,3-Dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction Products: Triazolamine derivatives.
Substitution Products: Various triazole derivatives depending on the nucleophile used.
科学研究应用
N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific molecular targets and pathways depend on the context in which the compound is used.
相似化合物的比较
N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific structural features. Similar compounds include:
Triazole derivatives: These compounds share the triazole ring but may have different substituents.
Benzyl derivatives: Compounds with benzyl groups attached to various heterocycles.
Dimethoxybenzyl compounds: Other compounds with dimethoxybenzyl groups but different core structures.
The uniqueness of this compound lies in its combination of the triazole ring and the dimethoxybenzyl group, which provides distinct chemical and biological properties.
属性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-10-5-3-4-8(11(10)19-2)6-13-12(17)9-7-14-16-15-9/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWMXFYCAVIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

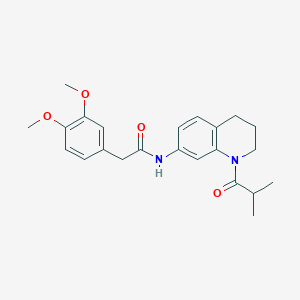
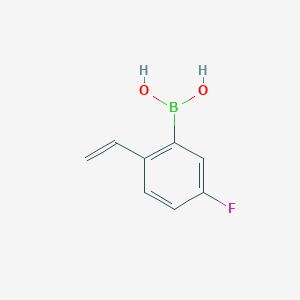
![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)

![2-N,4-N-Bis[[2-(dimethylamino)pyridin-3-yl]methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2861994.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)
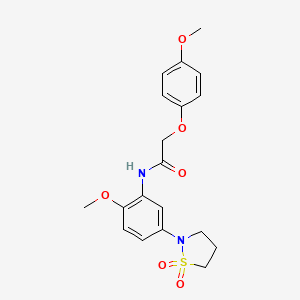
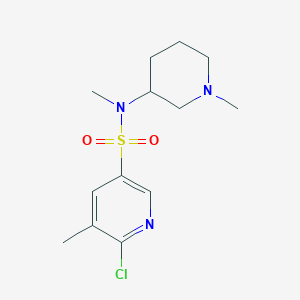
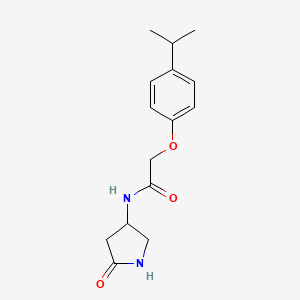
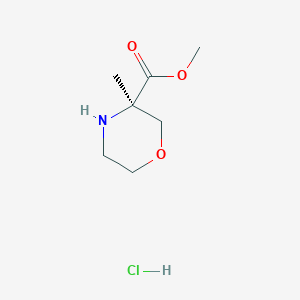
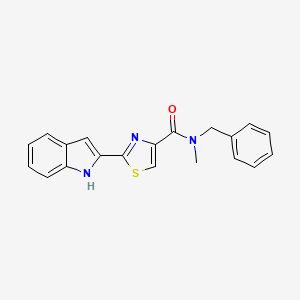
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)
